(4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to undergo metabolic transformations in human hepatic microsomal incubations
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that environmental factors can influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as pyrazoline derivatives, have been correlated with behavioral changes, suggesting their neurotoxic potentials .
Cellular Effects
Related compounds have been shown to play a role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion .
Molecular Mechanism
Similar compounds have been found to form extended H-bonded chains through their amide, amine, and pyrimidine groups .
Temporal Effects in Laboratory Settings
Related compounds have been found to inhibit both PARP1 catalytic activity and breast cancer cell viability .
Dosage Effects in Animal Models
Related compounds have been correlated with behavioral changes, suggesting their neurotoxic potentials .
Metabolic Pathways
Similar compounds, such as benzimidazoles, are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds, such as ENT1 and ENT2, are known to transport purine and pyrimidine nucleosides .
Subcellular Localization
Related compounds have been correlated with behavioral changes, suggesting their neurotoxic potentials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the piperazine and furan groups. Key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the piperazine moiety: This can be done via a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Incorporation of the furan-2-yl group: This step might involve a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolopyrimidine core can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Electrophiles like nitronium ion (NO2+) or sulfonyl chlorides (RSO2Cl).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials and as a precursor for other valuable chemical entities.
Comparison with Similar Compounds
Similar Compounds
- (4-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
- (4-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
Uniqueness
The presence of the 4-fluorophenyl group in (4-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-14-3-5-15(6-4-14)27-19-16(12-24-27)18(22-13-23-19)25-7-9-26(10-8-25)20(28)17-2-1-11-29-17/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCNRZMRHPRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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